Methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate Methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate Dimethyl diacetyl cystinate is a disulfide linked L-cysteine compound for proteomics research.
Brand Name: Vulcanchem
CAS No.: 32381-28-5
VCID: VC0526195
InChI: InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16)/t9-,10-/m0/s1
SMILES: CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC
Molecular Formula: C12H20N2O6S2
Molecular Weight: 352.4 g/mol

Methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate

CAS No.: 32381-28-5

Inhibitors

VCID: VC0526195

Molecular Formula: C12H20N2O6S2

Molecular Weight: 352.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate - 32381-28-5

CAS No. 32381-28-5
Product Name Methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate
Molecular Formula C12H20N2O6S2
Molecular Weight 352.4 g/mol
IUPAC Name methyl (2R)-2-acetamido-3-[[(2R)-2-acetamido-3-methoxy-3-oxopropyl]disulfanyl]propanoate
Standard InChI InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16)/t9-,10-/m0/s1
Standard InChIKey ZTTORBNKJFMGIM-UWVGGRQHSA-N
Isomeric SMILES CC(=O)N[C@@H](CSSC[C@@H](C(=O)OC)NC(=O)C)C(=O)OC
SMILES CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC
Canonical SMILES CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC
Appearance Solid powder
Description Dimethyl diacetyl cystinate is a disulfide linked L-cysteine compound for proteomics research.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Dimethyl diacetyl cystinate; NSC-136019; NSC 136019; NSC136019;
Reference 1: Weber K, Krämer T, Shafaat HS, Weyhermüller T, Bill E, van Gastel M, Neese F, Lubitz W. A functional [NiFe]-hydrogenase model compound that undergoes biologically relevant reversible thiolate protonation. J Am Chem Soc. 2012 Dec 26;134(51):20745-55. doi: 10.1021/ja309563p. Epub 2012 Dec 12. PubMed PMID: 23194246.
2: Lemes M, Wang F, Stern GA, Ostertag SK, Chan HM. Methylmercury and selenium speciation in different tissues of beluga whales (Delphinapterus leucas) from the western Canadian Arctic. Environ Toxicol Chem. 2011 Dec;30(12):2732-8. doi: 10.1002/etc.684. Epub 2011 Oct 14. PubMed PMID: 21953916.
3: Asaduzzaman AM, Schreckenbach G. Degradation mechanism of methyl mercury selenoamino acid complexes: a computational study. Inorg Chem. 2011 Mar 21;50(6):2366-72. doi: 10.1021/ic1021406. Epub 2011 Feb 17. PubMed PMID: 21329340.
4: Gennari M, Lanfranchi M, Cammi R, Pellinghelli MA, Marchiò L. Mononuclear and polynuclear copper(I) complexes with a new N,N',S-donor ligand and with structural analogies to the copper thionein core. Inorg Chem. 2007 Nov 26;46(24):10143-52. Epub 2007 Nov 1. PubMed PMID: 17973478.
PubChem Compound 12997931
Last Modified Nov 11 2021
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